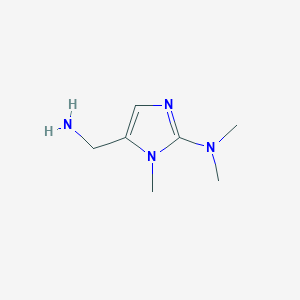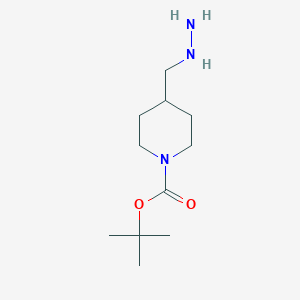
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine
Overview
Description
The compound “3-(4-Ethoxyphenyl)-2-methylpropan-1-amine” is an organic compound based on its structure. It contains an ethoxyphenyl group, which is a phenyl ring (a variant of benzene) with an ethoxy group (-O-CH2CH3) attached. This is connected to a 2-methylpropan-1-amine group, which is a three-carbon chain with an amine (-NH2) group at one end and a methyl (-CH3) group on the second carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and their connectivity .Chemical Reactions Analysis
The compound, being an amine, might undergo reactions typical of amines, such as acylation or alkylation. The phenyl ring might undergo electrophilic aromatic substitution, and the ethoxy group might undergo reactions typical of ethers .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental procedures. Computational methods can also predict these properties .Mechanism of Action
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine acts as a releasing agent of dopamine and norepinephrine, which are neurotransmitters that regulate mood, attention, and arousal. It binds to the transporters that reuptake these neurotransmitters, causing them to be released into the synaptic cleft. This leads to an increase in the concentration of these neurotransmitters in the brain, resulting in enhanced cognitive function and alertness.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate, blood pressure, and body temperature. It also causes a release of glucose and fatty acids into the bloodstream, which can lead to increased energy levels. This compound has been shown to improve cognitive function, attention, and memory, but it can also cause anxiety, agitation, and insomnia.
Advantages and Limitations for Lab Experiments
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine has several advantages for use in lab experiments. It is easy to synthesize and has a high purity when recrystallized. It has been extensively studied for its effects on neurotransmitter release and cognitive function. However, this compound is a controlled substance and its use is tightly regulated. It can also cause adverse effects such as anxiety and insomnia, which can complicate experimental results.
Future Directions
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine has potential therapeutic applications for the treatment of ADHD and narcolepsy, but further research is needed to determine its safety and efficacy. Future studies could investigate the long-term effects of this compound use, as well as its potential for abuse and addiction. Other areas of research could include the development of novel analogs of this compound that have improved therapeutic properties and fewer side effects. Additionally, the use of this compound as a research tool to study neurotransmitter release and cognitive function could be further explored.
Scientific Research Applications
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine has been studied for its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has been found to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in attention and arousal.
Safety and Hazards
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-14-12-6-4-11(5-7-12)8-10(2)9-13/h4-7,10H,3,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKVZBHKBHTAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B3199737.png)
![2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B3199739.png)
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3199741.png)


![3-[(3-Bromobenzyl)sulfonyl]propanoic acid](/img/structure/B3199770.png)
![2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199774.png)
![{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199777.png)

![3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol](/img/structure/B3199795.png)



![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3199827.png)